molecular formula C19H16N2O3S B2809047 (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide CAS No. 1219915-24-8

(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide

Cat. No.: B2809047
CAS No.: 1219915-24-8
M. Wt: 352.41
InChI Key: RWSWQJOCFNSYMV-VZUCSPMQSA-N
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Description

(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic small molecule designed for biochemical research, featuring a quinoline scaffold linked to a methanesulfonamide group via an acryloylphenyl bridge. This structure is characteristic of compounds investigated for targeting key enzymes involved in cell proliferation and survival pathways. The quinoline nucleus is a privileged structure in medicinal chemistry and is a key component of several approved anticancer drugs and experimental compounds that function as protein kinase inhibitors . Research on analogous quinoline derivatives has demonstrated potent activity against crucial carcinogenic pathways, including the receptor tyrosine kinases c-Met, VEGF (Vascular Endothelial Growth Factor), and EGFR (Epidermal Growth Factor Receptor) . These receptors are pivotal targets in oncology, as their aberrant signaling regulates cell survival, proliferation, and angiogenesis . Furthermore, structurally similar 4-acrylamido-quinoline derivatives have been explicitly designed and reported as potent dual inhibitors of the PI3K/Akt/mTOR signaling cascade, a pathway whose aberrant activation is a hallmark of a broad spectrum of human cancers . The acrylamide fragment in such designs is intended to probe specific residues at the entrance of the enzyme's active site, potentially contributing to high binding affinity . This compound is supplied for research purposes such as lead compound optimization, structure-activity relationship (SAR) studies, and invitro screening against various biological targets, particularly in the field of oncology research. It is intended for use by qualified research scientists in a controlled laboratory setting. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-[(E)-3-quinolin-6-ylprop-2-enoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-25(23,24)21-17-8-6-15(7-9-17)19(22)11-5-14-4-10-18-16(13-14)3-2-12-20-18/h2-13,21H,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSWQJOCFNSYMV-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the coupling of quinoline derivatives with acrylamide substrates. The process may include the following steps:

  • Formation of the Acrylamide : The initial step often involves the reaction of a quinoline derivative with an acrylamide precursor.
  • Sulfonamide Formation : The final step includes the introduction of a methanesulfonamide group, which is crucial for enhancing the biological activity of the resulting compound.

Antitumor Activity

Research has indicated that compounds containing quinoline and methanesulfonamide moieties exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

  • IC50 Values : The antiproliferative activity is often measured by IC50 values, indicating the concentration needed to inhibit cell growth by 50%. Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against several cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) .
CompoundCell LineIC50 (nM)
Compound AMCF725
Compound BHT-2930
Compound CM2145

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .
  • Targeting β-Tubulin : The binding affinity to β-tubulin disrupts microtubule dynamics, which is critical for mitosis .

Anti-inflammatory Activity

Additionally, compounds with a methanesulfonamide group have been reported to exhibit anti-inflammatory properties. For example, studies on related sulfonamide derivatives indicate that they can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

  • Selectivity and Potency : Some derivatives have shown COX-2 inhibitory activity with IC50 values as low as 30 nM, suggesting that modifications to the methanesulfonamide group can enhance anti-inflammatory effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Positioning of Functional Groups : The position of substituents on the phenyl and quinoline rings significantly influences potency and selectivity.
  • Substituent Variability : Variations in substituents such as halogens or alkyl groups can modulate both antitumor and anti-inflammatory activities.

Case Studies

A few notable case studies highlight the efficacy of similar compounds:

  • Study on Quinoline Derivatives : A series of quinoline-based sulfonamides were evaluated for their antiproliferative effects across multiple cancer cell lines, demonstrating promising results with specific structural modifications leading to enhanced activity .
  • COX Inhibition Studies : Research focused on methanesulfonamide derivatives revealed their potential as selective COX-2 inhibitors, which could be beneficial in treating inflammatory diseases without significant gastrointestinal side effects associated with traditional NSAIDs .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Studies have demonstrated that (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study comparing its efficacy with established chemotherapeutics, it displayed superior activity against drug-resistant cancer cells .
  • Enzyme Inhibition
    • The compound's ability to inhibit specific enzymes involved in cancer metabolism has been explored. For example, it may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression related to tumor growth and survival .
  • Structural Modification for Enhanced Efficacy
    • Researchers are investigating structural modifications to enhance the compound's potency and selectivity. Variations in the quinoline moiety have been shown to affect its interaction with biological targets, potentially leading to more effective derivatives .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivitySignificant tumor growth inhibition
Enzyme InhibitionHDAC 1 and HDAC 2 inhibition
Structural ModificationsEnhanced potency in derivatives

Case Studies

  • Case Study on Drug Resistance
    • A study evaluated the effectiveness of this compound against vincristine-resistant nasopharyngeal cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis more effectively than traditional chemotherapeutics .
  • Mechanistic Analysis
    • Another investigation focused on the mechanistic pathways activated by this compound. It was found to induce cell cycle arrest and promote apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent for resistant cancer types .

Comparison with Similar Compounds

Acrylamido-Quinoline Derivatives ()

Compounds such as (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) and (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) share the acryloyl-quinoline backbone but differ in substituents:

  • 6o features a simple phenyl group, reducing polarity compared to the methanesulfonamide in the target compound.
Compound Substituent (R) Molecular Weight (g/mol) Yield (%)
Target Compound Methanesulfonamide ~427.45 (estimated) Not reported
6n 2-Morpholinoethyl 414.30 53
6o Phenyl 375.25 48

Key Insight: The methanesulfonamide group in the target compound likely improves aqueous solubility compared to 6n and 6o, which rely on tertiary amines or non-polar aryl groups .

Sulfonamide-Modified Quinoline Hybrids ()

(E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) () and N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () highlight variations in sulfonamide and quinoline substitution:

  • IIIa : Contains a benzenesulfonamide with methoxy groups, which may enhance π-π stacking but reduce metabolic stability due to steric bulk .
  • Biopharmacule compound: Features dimethylamino and ethoxy groups, increasing basicity and lipophilicity compared to the target’s methanesulfonamide .

Comparison : The target’s methanesulfonamide offers a balance of moderate polarity and metabolic resistance compared to bulkier sulfonamides or charged groups.

Patented Derivatives ()

Patented analogs like (S,E)-N-(3-cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(diethanolamino)-but-2-enamide incorporate:

  • Ethynyl groups : For covalent binding or enhanced rigidity.
  • Tetrahydrofuran-3-yloxy : Improves bioavailability through oxygen-mediated hydrogen bonding .

Key Difference : These modifications prioritize target engagement and pharmacokinetics, whereas the target compound’s simpler structure may favor synthetic accessibility.

Hydroxymethylphenyl Methanesulfonamides ()

Compounds like N-(4-(hydroxymethyl)phenyl)methanesulfonamide (98% similarity to the target) retain the sulfonamide-phenyl moiety but lack the acryloyl-quinoline system.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide, and how can they be addressed?

  • Synthetic Challenges :

  • Stereoselective acryloyl formation : Ensuring the (E)-configuration of the acryloyl group requires precise control of reaction conditions (e.g., using catalysts like palladium or base-mediated elimination) .
  • Quinoline functionalization : Introducing the quinolin-6-yl group often involves regioselective coupling reactions, which may compete with undesired side reactions (e.g., C-2 or C-8 substitution) .
  • Sulfonamide coupling : The methanesulfonamide group must be introduced without over-sulfonation or decomposition of sensitive intermediates .
    • Solutions :
  • Optimize reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) approaches.
  • Employ protective groups (e.g., Boc for amines) during quinoline derivatization .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the (E)-configuration (via coupling constants of acryloyl protons) and regioisomeric purity of the quinoline moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
  • HPLC-PDA/MS : Assesses chemical purity (>98%) and identifies byproducts from incomplete coupling reactions .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Methodology :

  • Test co-solvents (DMSO, cyclodextrins) or pH adjustment (e.g., sodium bicarbonate buffer for sulfonamide deprotonation).
  • Use dynamic light scattering (DLS) to monitor aggregation in aqueous media .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s target interactions?

  • Molecular Docking : Screen against kinase databases (e.g., PDB) using the quinoline core as a hinge-binding motif .
  • Molecular Dynamics (MD) Simulations : Evaluate binding stability of the acryloyl group in ATP-binding pockets (e.g., EGFR, VEGFR) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability and membrane permeability .

Q. How does the (E)-configuration of the acryloyl group influence biological activity compared to the (Z)-isomer?

  • Structural Impact :

  • The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .
  • (Z)-isomers may exhibit steric clashes, reducing potency (e.g., IC50 differences in kinase assays) .
    • Experimental Validation :
  • Synthesize both isomers via Wittig or Heck reactions and compare activity in enzyme inhibition assays .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Hepatocyte Stability Assays : Measure metabolic clearance using human liver microsomes (HLMs) .
  • Caco-2 Permeability : Assess intestinal absorption potential .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Troubleshooting Steps :

  • Standardize assay conditions (e.g., ATP concentrations in kinase assays).
  • Verify compound stability under assay conditions (e.g., DMSO concentration, incubation time) .
  • Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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